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Compound of Interest

Compound Name: TAS-119

Cat. No.: B2468232 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on identifying potential biomarkers of response to TAS-119, a

selective Aurora A and TRK inhibitor. The information is presented in a question-and-answer

format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)
Q1: What are the potential predictive biomarkers for sensitivity to TAS-119?

A1: Preclinical studies have identified three main genetic alterations that may confer sensitivity

to TAS-119: MYC family gene amplification, activating mutations in the CTNNB1 gene

(encoding β-catenin), and NTRK gene fusions.[1] TAS-119 has shown potent antitumor activity

in preclinical models harboring these alterations.[1] A phase I clinical trial (NCT02448589)

included an expansion cohort for patients with MYC-amplified and/or CTNNB1-mutated tumors.

[2][3][4]

Q2: What is the mechanism of action of TAS-119 that makes these biomarkers relevant?

A2: TAS-119 is a potent inhibitor of Aurora A kinase, a key regulator of mitosis.[1]

Overexpression or amplification of MYC can lead to oncogenic stress and a dependency on

Aurora A for proper mitotic progression. TAS-119 also induces the degradation of N-Myc

protein in neuroblastoma cell lines with MYCN amplification.[1] Additionally, TAS-119 has

inhibitory activity against TRK kinases (TrkA, TrkB, and TrkC), making tumors with oncogenic
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NTRK fusions potential targets.[1] The link to CTNNB1 mutations is also under investigation,

with preclinical data showing sensitivity in cell lines with this alteration.[1]

Q3: What level of anti-tumor activity was observed in preclinical models with these biomarkers?

A3: In preclinical studies, TAS-119 demonstrated significant anti-tumor activity in various

models with the identified biomarkers. For instance, in a xenograft model of human lung cancer

cells with both MYC amplification and a CTNNB1 mutation, TAS-119 showed strong, well-

tolerated antitumor activity.[1] It also suppressed the growth of multiple cancer cell lines with

MYC family amplification or CTNNB1 mutations in vitro and inhibited TRK-fusion protein

activity, leading to robust growth inhibition in models with a deregulated TRK pathway.[1]

Q4: What were the clinical outcomes for patients with these biomarkers in the TAS-119 clinical

trial?

A4: The first-in-human phase I study of TAS-119 (NCT02448589) enrolled patients with

advanced solid tumors. The expansion phase included a cohort of 13 patients with MYC-

amplified or β-catenin mutated tumors.[2][4] The overall results of the expansion part of the

study, which included 40 patients across different cohorts, showed that stable disease was the

best response, reported in 37.8% of patients.[2] No complete or partial responses were

observed in the overall expansion cohort.[2] Specific response rates for the biomarker-defined

subgroup of MYC-amplified/β-catenin mutated tumors have not been detailed in the available

publications.

Troubleshooting Guides
Issue: Difficulty Interpreting Biomarker Assay Results
Problem: Ambiguous or borderline results from biomarker testing (e.g., low-level MYC

amplification by FISH, variant of unknown significance in CTNNB1).

Troubleshooting Steps:

Review Assay-Specific Cutoffs: Ensure that the interpretation criteria for positivity are clearly

defined and validated for the specific assay used (e.g., FISH, NGS).
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Orthogonal Validation: Consider using an alternative testing methodology to confirm the

initial finding. For example, a potential MYC amplification by NGS could be confirmed with

FISH or qPCR.

Consult Pathologist: A pathologist with expertise in molecular diagnostics should review the

raw data to aid in interpretation, especially for complex cases.

Functional Assessment: In a research setting, downstream pathway analysis (e.g., assessing

levels of phosphorylated Aurora A substrates) could provide supportive evidence of pathway

activation.

Issue: Discrepancy Between Preclinical and Clinical
Efficacy
Problem: A tumor model with a specific biomarker shows strong preclinical sensitivity to TAS-
119, but this is not translating to the expected clinical response.

Troubleshooting Steps:

Heterogeneity of Tumors: Assess for intra-tumor heterogeneity. The biomarker may be

present in a subclone of the tumor, which may not be sufficient to drive a response in the

entire tumor mass.

Co-occurring Genetic Alterations: Analyze the tumor's genomic landscape for co-occurring

mutations or alterations in resistance pathways (e.g., activation of parallel signaling

pathways).

Pharmacokinetic/Pharmacodynamic (PK/PD) Variability: Investigate potential differences in

drug metabolism and target engagement between preclinical models and human patients.

The phase I trial of TAS-119 did demonstrate target inhibition in paired skin biopsies.[3][4]

Tumor Microenvironment: Consider the influence of the tumor microenvironment in patients,

which is often not fully recapitulated in preclinical models and can impact drug response.

Quantitative Data Summary
Table 1: In Vitro Sensitivity of Cancer Cell Lines to TAS-119
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Cell Line Cancer Type
Key Genetic
Alteration(s)

TAS-119 IC50
(nmol/L)

NCI-H446
Small Cell Lung

Cancer
MYC amplification 13.9

NCI-H2171
Small Cell Lung

Cancer
MYC amplification 18.6

IMR-32 Neuroblastoma MYCN amplification 10.6

NCI-H2081 Lung Adenocarcinoma CTNNB1 mutation 11.2

HCT 116 Colorectal Carcinoma CTNNB1 mutation 20.3

KM-12 Colorectal Carcinoma NTRK1 fusion 1.83

Source: Adapted from Miura, A., et al. Invest New Drugs (2021).[1]

Table 2: In Vivo Antitumor Activity of TAS-119 in Xenograft Models

Xenograft Model
Key Genetic
Alteration(s)

TAS-119 Treatment
Tumor Growth
Inhibition (%)

NCI-H446 (SCLC) MYC amplification 60 mg/kg, BID 81

NCI-H524 (SCLC)
MYC amplification,

CTNNB1 mutation
60 mg/kg, BID 95

IMR-32

(Neuroblastoma)
MYCN amplification 60 mg/kg, BID 74

CUTLL1 (T-ALL) NTRK1 fusion 30 mg/kg, BID 94

Source: Adapted from Miura, A., et al. Invest New Drugs (2021).[1]

Experimental Protocols
MYC Amplification Detection by Fluorescence In Situ
Hybridization (FISH)
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Probe Selection: Use a commercially available, validated FISH probe set for the MYC gene

locus (8q24) and a control probe for the centromere of chromosome 8 (CEP8).

Tissue Preparation: Prepare 4-5 µm thick sections from formalin-fixed, paraffin-embedded

(FFPE) tumor tissue.

Pre-treatment: Deparaffinize the slides, followed by heat-induced epitope retrieval and

protease digestion to allow for probe penetration.

Hybridization: Apply the FISH probe mixture to the slides, cover with a coverslip, and seal.

Denature the DNA and probes at 75°C for 5 minutes, followed by hybridization overnight at

37°C in a humidified chamber.

Post-Hybridization Washes: Wash the slides in stringent buffers to remove non-specifically

bound probes.

Counterstaining and Imaging: Counterstain the nuclei with DAPI and acquire images using a

fluorescence microscope equipped with appropriate filters.

Analysis: Score a minimum of 50 non-overlapping, intact tumor cell nuclei. Calculate the

MYC/CEP8 ratio. A ratio of ≥2.0 is typically considered amplification.

CTNNB1 Mutation Detection by Next-Generation
Sequencing (NGS)

DNA Extraction: Extract genomic DNA from FFPE tumor tissue or a fresh-frozen biopsy

using a commercial kit optimized for the sample type.

Library Preparation: Prepare a targeted sequencing library using a gene panel that includes

the CTNNB1 gene. The library preparation process typically involves DNA fragmentation,

end-repair, A-tailing, and ligation of sequencing adapters.

Target Enrichment: Enrich for the target regions, including exon 3 of CTNNB1 where

activating mutations are clustered, using hybrid capture or amplicon-based methods.

Sequencing: Sequence the enriched library on a compatible NGS platform.
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Data Analysis: Align the sequencing reads to the human reference genome. Perform variant

calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in

the CTNNB1 gene. Annotate the identified variants to determine their potential functional

impact.

NTRK Fusion Detection by RNA-based Next-Generation
Sequencing (NGS)

RNA Extraction: Extract total RNA from FFPE tumor tissue or a fresh-frozen biopsy. Ensure

high-quality RNA with minimal degradation.

Library Preparation: Prepare a targeted RNA sequencing library. This typically involves

reverse transcription of RNA to cDNA, followed by adapter ligation.

Target Enrichment: Use a hybrid capture-based method with probes targeting the kinase

domains of NTRK1, NTRK2, and NTRK3 to enrich for potential fusion transcripts.

Sequencing: Sequence the enriched library on a compatible NGS platform.

Data Analysis: Use a fusion detection algorithm to identify chimeric reads that span the

junction of an NTRK gene and a fusion partner gene. The analysis should confirm that the

fusion results in an in-frame transcript that preserves the NTRK kinase domain.

Visualizations
Caption: Mechanism of action of TAS-119 and its relationship to potential biomarkers.
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Caption: Experimental workflow for identifying TAS-119 biomarkers.
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Caption: Logical relationship between biomarkers and evidence for TAS-119 sensitivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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